molecular formula C6HBr2FN2S B581407 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole CAS No. 1347736-74-6

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole

Cat. No. B581407
CAS RN: 1347736-74-6
M. Wt: 311.954
InChI Key: KVZDYOVYIHJETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics . It is widely used in organic synthesis and pharmaceutical production . It is also used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C6HBr2FN2S . The introduction of fluorine into the benzothiadiazole backbone effectively tunes the crystal packing styles of benzothiadiazole derivatives to a noncentrosymmetric system for effective second-order nonlinear optical responses .


Chemical Reactions Analysis

This compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .


Physical And Chemical Properties Analysis

This compound is a white to light yellow to light orange crystalline powder . It has a melting point of 158-163 °C . The empirical formula is C6HBr2FN2S and the molecular weight is 311.96 .

Scientific Research Applications

  • Optoelectronic Applications : 4,7-Dibromo-2,1,3-benzothiadiazole serves as a building block for high-performance optoelectronic devices. Its single crystal exhibits elastic bending flexibility and crystalline-state fluorescence, which is useful in flexible electronic devices (Hayashi, Koizumi, & Kamiya, 2017).

  • Luminescent Material Synthesis : It acts as a precursor in synthesizing luminescent materials with improved optical properties and thermostability, particularly when combined with carbazole moieties (Tao et al., 2011).

  • Small Band Gap Polymers : Modified nitration of 4,7-Dibromo-2,1,3-benzothiadiazole has led to the development of small band gap polymers, like P1TPQ and P3TPQ, which are significant for solar cell applications (Wang et al., 2010).

  • DNA Microarrays : This compound is used in synthesizing poly[9,9′-bis(6″-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a cationic, water-soluble conjugated polymer for label-free DNA microarrays (Liu & Bazan, 2006).

  • Organic Light-Emitting Diodes (OLEDs) : Modified 4,7-Dibromo-2,1,3-benzothiadiazole derivatives exhibit properties suitable for OLED applications, showing high fluorescent quantum yields and adequate band gap values (Neto et al., 2005).

  • Electrochemically Active Polymers : Dehalogenation polycondensation of 4,7-Dibromo-2,1,3-benzothiadiazole has led to electrochemically active polymers, useful in electronics (Kanbara & Yamamoto, 1993).

  • Fundamental Optical and Electronic Properties : Research has investigated fundamental properties of the fluorinated derivative of 4,7-Dibromo-2,1,3-benzothiadiazole, noting stronger optical absorption and intra-/intermolecular contacts upon fluorination (Nielsen, White, & McCulloch, 2015).

  • Fluorescent Sensors : Benzothiadiazole-based compounds, synthesized from 4,7-Dibromo-2,1,3-benzothiadiazole, have been used for selective detection of ions like Cu2+ and OH– in fluorescence quenching experiments (Tian et al., 2019).

  • Charge-Transfer-Based Probes : Charge-transfer-based conjugated polyelectrolytes derived from 4,7-Dibromo-2,1,3-benzothiadiazole serve as multicolor light-up probes for biomolecular quantification (Pu, Cai, & Liu, 2009).

  • Antitumor Activity : Certain fluorinated benzothiadiazole derivatives exhibit potent cytotoxicity in specific cancer cell lines, indicating potential in cancer treatment research (Hutchinson et al., 2001).

Safety and Hazards

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is classified as Acute Tox. 4 Oral .

Future Directions

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole has potential applications in the field of organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers . Its use as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs suggests promising future directions .

properties

IUPAC Name

4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2FN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZDYOVYIHJETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1347736-74-6
Record name 1347736-74-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.